Azobisbutyronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

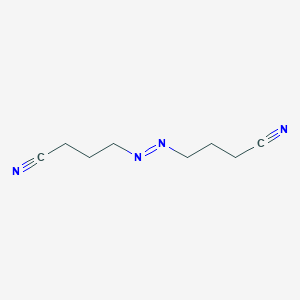

Structure

2D Structure

3D Structure

Properties

CAS No. |

45043-50-3 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

4-(3-cyanopropyldiazenyl)butanenitrile |

InChI |

InChI=1S/C8H12N4/c9-5-1-3-7-11-12-8-4-2-6-10/h1-4,7-8H2 |

InChI Key |

YCIGYTFKOXGYTA-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#N)CN=NCCCC#N |

Origin of Product |

United States |

Initiator Efficiency and Radical Reactivity Profiles of Azobisbutyronitrile

Azobisbutyronitrile (AIBN) is an organic compound with the formula [(CH₃)₂C(CN)]₂N₂ that functions as a reliable source of free radicals. Its utility as a radical initiator is rooted in its thermal decomposition mechanism.

Upon heating, typically above 40 °C, and more commonly between 66 °C and 72 °C in experimental settings, AIBN undergoes unimolecular decomposition. This process involves the homolytic cleavage of the carbon-nitrogen bonds within the azo group, leading to the elimination of a molecule of nitrogen gas (N₂) and the formation of two 2-cyano-2-propyl radicals. wikipedia.orgechemi.comatamankimya.com The release of highly stable nitrogen gas provides a significant entropic driving force, pushing the decomposition reaction forward. wikipedia.org The decomposition has a standard Gibbs free energy of activation (ΔG‡) of 131 kJ/mol. wikipedia.orgatamankimya.com

The 2-cyano-2-propyl radical, also known as the isobutyronitrile (B166230) radical, is a carbon-centered radical that is stabilized by the adjacent cyano (-CN) group. wikipedia.org This stability contributes to its effectiveness as an initiator. libretexts.org

Initiator Efficiency (f)

The initiator efficiency (f) of AIBN, or any radical initiator, is a critical parameter that quantifies the fraction of primary radicals that successfully initiate a new polymer chain or desired reaction, rather than undergoing unproductive side reactions. It is rarely 100% due to various factors, including the recombination of primary radicals. uc.edu

Several factors influence the initiator efficiency of AIBN:

Monomer Concentration: In polymerization reactions, a lower monomer concentration can lead to reduced initiator efficiency. For instance, in the bulk polymerization of dodecyl acrylate (B77674), the low monomer concentration (3.6 M) contributes to a reduced efficiency because the 2-cyano-2-propyl radicals are more likely to be consumed by side reactions outside the solvent cage before encountering a monomer molecule. The rate of 2-cyano-2-propyl radical addition to acrylate is five times lower than to styrene (B11656), further exacerbating this effect at lower monomer concentrations. researchgate.net

Temperature: AIBN's decomposition rate is temperature-dependent. It has a half-life that allows for a continuous supply of initiating radicals at moderate temperatures, such as approximately 5 hours at 70 °C and 1.4 hours at 80 °C (in benzene). libretexts.orgacs.org This controlled radical generation is beneficial for many polymerization processes.

Radical Reactivity Profile

The 2-cyano-2-propyl radical generated from AIBN exhibits a specific reactivity profile that makes it suitable for various applications:

Hydrogen Atom Abstraction: This radical is relatively stable and preferentially reacts by abstracting hydrogen atoms from weaker bonds. For example, it readily abstracts hydrogen from tributyltin hydride (Bu₃SnH) to generate tributyltin radicals, which are crucial in many radical chain reactions, such as dehalogenation. echemi.comlibretexts.orglibretexts.orgyoutube.com

Initiation of Polymerization: AIBN effectively initiates free-radical polymerizations of various vinyl monomers, including styrene, maleic anhydride, vinyl chloride, vinyl acetate (B1210297), acrylonitrile (B1666552), acrylates, and methacrylates. wikipedia.orgechemi.comatamanchemicals.com

Anti-Markovnikov Hydrohalogenation: AIBN-derived radicals can abstract hydrogen from HBr, yielding a bromine radical that adds to alkenes with anti-Markovnikov selectivity. wikipedia.orgechemi.com

Absence of Oxygenated Byproducts: Unlike some common organic peroxides used as initiators, AIBN does not produce oxygenated byproducts or cause significant yellow discoloration, which is advantageous for producing clear or colorless polymers. wikipedia.orgatamankimya.comatamankimya.com

Radical Scavenging and Inhibition Studies in Azobisbutyronitrile Initiated Systems

Radical scavenging and inhibition studies are crucial for understanding and controlling radical-mediated reactions, particularly in polymerization processes. Inhibitors are reactive molecules typically added to reaction systems to prevent or significantly reduce the rate of spontaneous polymerization by reacting with and terminating propagating radical chains. nih.gov

Effect of Oxygen: Dissolved oxygen acts as a potent radical scavenger in AIBN-initiated systems. Carbon-centered radicals, such as the 2-cyano-2-propyl radicals and propagating polymer radicals, are highly susceptible to capturing dioxygen to form peroxy radicals. These peroxy radicals can then interrupt the polymer chain propagation, leading to inhibition or retardation of the reaction. acs.orgresearchgate.net Therefore, AIBN-initiated polymerizations are often carried out under anaerobic conditions to ensure optimal reaction rates and polymer yields. acs.orgresearchgate.net

Specific Radical Scavengers and Inhibitors:

Research has investigated the radical scavenging activities of various compounds in AIBN-initiated systems:

Carbon Nanotubes (CNTs): Studies have shown that carbon nanotubes exhibit significant radical scavenging activity. However, their effectiveness can vary depending on the type of radical initiator. While CNTs strongly inhibit polymerization initiated by benzoyl peroxide (BPO), they show almost no effect on the yield of styrene (B11656) polymerization initiated by AIBN. This suggests that radicals derived from AIBN have different reactivity profiles towards CNTs compared to BPO-derived radicals. rsc.org

Natural Antioxidants (Polyenes and Phenols): Compounds like beta-carotene, lycopene, retinol, eugenol, and isoeugenol (B1672232) have been studied for their radical-scavenging capabilities in AIBN-initiated methyl methacrylate (B99206) (MMA) polymerization using differential scanning calorimetry (DSC). These polyenes can produce a small induction period, indicating their inhibitory effect. nih.govresearchgate.nettandfonline.com

Stoichiometric Factor (n): The stoichiometric factor (n) represents the number of radicals trapped by each inhibitor molecule. For polyenes, the 'n' value was found to be close to 0, suggesting a less efficient trapping mechanism compared to conventional synthetic antioxidants like BHA and BHT, which typically have 'n' values around 2. nih.govtandfonline.comnih.gov However, for specific methoxyphenols like isoeugenol and its derivatives, 'n' values were approximately 1 for AIBN-derived radicals. researchgate.net

Inhibition Rate Constants (k_inh): The inhibition rate constant (k_inh) quantifies the rate at which an inhibitor reacts with radicals. For beta-carotene, the k_inh values for reactions with AIBN-derived radicals were determined to be in the range of 1.2-1.6 × 10⁵ L/mol·s. nih.govtandfonline.com

Kinetic Chain Length (KCL): A linear relationship has been observed between k_inh and the kinetic chain length (KCL) for polyenes; as k_inh increased, KCL decreased. This indicates that more effective radical scavengers lead to shorter polymer chains. nih.govtandfonline.com

Table 1: Radical Scavenging Parameters in AIBN-Initiated MMA Polymerization (at 70°C)

| Scavenger Type | Stoichiometric Factor (n) (AIBN-derived radicals) | Inhibition Rate Constant (k_inh) (L/mol·s) | Effect on KCL | Reference |

| Polyenes | ~0.1-0.7 (e.g., beta-carotene, lycopene, polyamines) | 1.2-1.6 × 10⁵ (for beta-carotene) | Decreases | nih.govtandfonline.comnih.gov |

| Isoeugenol | ~1 | Not specified | Not specified | researchgate.net |

| Carbon Nanotubes | Minimal effect on polymerization yield | Not applicable (poor scavenging) | Minimal effect | rsc.org |

Dimerization and Disproportionation Reactions of Primary Radicals

The 2-cyano-2-propyl radicals generated from the decomposition of AIBN are highly reactive species that can undergo various reactions, including dimerization (combination) and disproportionation. These reactions are crucial in determining the final product distribution and the efficiency of radical-initiated processes.

Formation of Primary Radicals: As established, the thermal decomposition of AIBN yields two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. wikipedia.org

Dimerization (Combination): The primary 2-cyano-2-propyl radicals can combine with each other to form a stable dimeric product, tetramethylsuccinonitrile (B1209541) (TMSN). This is a common termination pathway for these radicals. wikipedia.orgpsu.edu The formation of TMSN is a significant reaction, with reported yields of approximately 60% in benzene (B151609) solution via thermolysis and 40% via photolysis. psu.edu

Disproportionation Reactions: In addition to dimerization, the 2-cyano-2-propyl radicals can also undergo disproportionation. This process involves the transfer of a hydrogen atom from one radical to another, resulting in the formation of a saturated product (isobutyronitrile) and an unsaturated product (methacrylonitrile). psu.eduasksia.aiscribd.com In solid-state photolysis, disproportionation can be the predominant reaction, accounting for 80-90% of the products. psu.edu

Table 2: Major Products from Primary Radical Reactions

| Reaction Type | Reactants | Products | Representative Yield (in benzene, thermolysis) | Reference |

| Dimerization | 2-cyano-2-propyl radicals | Tetramethylsuccinonitrile (TMSN) | ~60% | psu.edu |

| Disproportionation | 2-cyano-2-propyl radicals | Isobutyronitrile (B166230), Methacrylonitrile | ~5% | psu.edu |

Competition and Solvent Effects: There is a continuous competition between the escape of the primary radicals from the initial "solvent cage" and their geminate recombination (dimerization). utexas.edu The relative yields of dimerization and disproportionation products can be influenced by the reaction conditions, including the solvent and the phase (solution vs. solid state). For instance, the product ratios from the photolysis of AIBN on a silica (B1680970) gel surface show similarities to those in solution, suggesting that rotational and translational movement of the cyanopropyl radicals occurs even on the surface, albeit with some restrictions. psu.edu

Beyond these termination reactions, the primary 2-cyano-2-propyl radicals are also highly effective at initiating chain reactions by abstracting hydrogen atoms from other molecules or adding to monomer double bonds, thus propagating the desired radical process. echemi.comlibretexts.orglibretexts.orgyoutube.com

Azobisbutyronitrile in Conventional Free Radical Polymerization Systems

Copolymerization Studies Utilizing Azobisbutyronitrile as Initiator

Copolymerization with Vinyl Monomers (e.g., Styrene (B11656), Methyl Methacrylate (B99206), Acrylonitrile (B1666552), Vinyl Chloride, Vinyl Acetate)

This compound (AIBN) is extensively employed to initiate free radical polymerization reactions for various vinyl monomers, including styrene, methyl methacrylate (MMA), acrylonitrile (AN), vinyl chloride, and vinyl acetate (B1210297). nih.govnih.gov This versatility allows for the production of a broad spectrum of plastics, coatings, and adhesives. nih.gov The use of AIBN in these systems enables the synthesis of copolymers designed to achieve specific material properties, such as enhanced flexibility, strength, or thermal stability. nih.gov

For instance, AIBN has been utilized in the copolymerization of acrylonitrile with methyl acrylate (B77674). uni.lu Additionally, studies have explored the radical copolymerization of limonene (B3431351) with various vinyl monomers, including styrene, acrylonitrile, methyl methacrylate, and vinyl acetate, leading to the formation of unsaturated polymers. uni.lu The initiator's efficiency and controlled radical generation make it a preferred choice for tailoring polymer characteristics through copolymerization with these common vinyl monomers. nih.gov

Copolymerization of Acrylates and Methacrylates

AIBN is a key initiator in the copolymerization of acrylate and methacrylate monomers, facilitating the creation of polymers with tailored properties. nih.govnih.gov Research has investigated the homopolymerization and copolymerization of propargyl acrylate (PA) and propargyl methacrylate (PMA) using AIBN as an initiator at 60°C in benzene (B151609). nih.gov The initial rate of polymerization (Rp) for these homopolymerizations was found to follow the equation Rp = k [AIBN]^0.8 [M]^1.6, where [M] represents the monomer concentration. nih.gov

Furthermore, PA and PMA, along with propargyl crotonate (PC), have been copolymerized with reference monomers such as styrene (St), methyl methacrylate (MMA), and acrylonitrile (AN). nih.gov It was observed that the rate of polymerization in these systems significantly decreased as the mole fractions of PA, PMA, and PC in the comonomer feed increased. nih.gov

Determination of Monomer Reactivity Ratios in this compound-Initiated Copolymerizations

The determination of monomer reactivity ratios (r1 and r2) is fundamental to understanding the microstructure and kinetics of copolymerization. These ratios, which reflect the relative reactivities of monomers towards a propagating radical, are largely independent of the specific process or medium. nih.govatamanchemicals.comuni.lu For AIBN-initiated copolymerizations, various methods are employed to calculate these ratios, including the Fineman-Ross (F-R) and Kelen-Tudos (K-T) linearization methods, as well as non-linear least squares analysis such as the Tidwell-Mortimer method. nih.govnih.govwikipedia.orgnih.govatamanchemicals.comnih.gov

Detailed research findings provide specific reactivity ratios for several AIBN-initiated copolymer systems:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Temperature (°C) | Solvent/Conditions | Source |

| Propargyl Acrylate (PA) | Styrene (St) | 0.45 | 0.24 | 60 | Benzene | nih.gov |

| Propargyl Methacrylate (PMA) | Styrene (St) | 0.30 | 0.45 | 60 | Benzene | nih.gov |

| Propargyl Acrylate (PA) | Methyl Methacrylate (MMA) | 1.12 | 0.05 | 60 | Benzene | nih.gov |

| Propargyl Methacrylate (PMA) | Methyl Methacrylate (MMA) | 0.96 | 0.79 | 60 | Benzene | nih.gov |

| Propargyl Acrylate (PA) | Acrylonitrile (AN) | 0.95 | 1.49 | 60 | Benzene | nih.gov |

| Propargyl Methacrylate (PMA) | Acrylonitrile (AN) | 0.15 | 1.75 | 60 | Benzene | nih.gov |

| Propargyl Crotonate (PC) | Styrene (St) | 3.42 | 0.00 | 60 | Benzene | nih.gov |

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.135 | 0.868 | 60 | 1,4-Dioxane | nih.gov |

| Furfuryl Acrylate (A) | 2-Hydroxyethyl Methacrylate (H) | 0.93 | 1.42 | 50 | DMF | nih.gov |

| Acryloylmorpholine (ACM) | 2-Hydroxyethyl Methacrylate (HEMA) | 1.73-2.01 | 0.48-0.74 | 60 | Tetrahydrofuran | atamanchemicals.com |

For the methacrylonitrile/methyl methacrylate system, it was noted that the behavior approaches ideal copolymerization. nih.gov In the copolymerization of cinnamyl methacrylate (CMA) and ethyl methacrylate (EMA), the reactivity ratios determined by the Kelen-Tudos method were r1=0.135 and r2=0.868, while the Fineman-Ross method yielded r1=0.142 and r2=0.903. nih.gov The lower activity of the CMA growing radical was attributed to the steric hindrance of the cinnamyl pendant group. nih.gov

Heterogeneous Polymerization with this compound

Heterogeneous polymerization encompasses methods such as emulsion and suspension polymerization, which are crucial for producing polymer dispersions in an aqueous medium. fishersci.canih.gov this compound, being an oil-soluble initiator, exhibits distinct behaviors in these systems compared to water-soluble initiators.

Particle Nucleation Mechanisms in Emulsion and Suspension Polymerization

In suspension polymerization, a water-insoluble monomer containing an oil-soluble initiator, such as AIBN, is dispersed into droplets within a continuous aqueous phase via agitation. uni.lu Polymerization then proceeds within these individual monomer droplets, which eventually transform into polymer beads of similar size to the initial droplets. uni.lu

Two primary mechanisms have been postulated for radical production when oil-soluble initiators are used in emulsion polymerization: either radicals are generated within monomer-swollen polymer particles, droplets, or micelles and subsequently desorb into the continuous phase, or radicals are formed directly in the continuous phase from the small fraction of initiator dissolved therein. nih.gov For instance, studies on styrene emulsion polymerization initiated by AIBN indicated that latex particles primarily form in emulsifier micelles, with the particle number being proportional to the 0.30th power of the initiator concentration. nih.gov

Role of Oil-Soluble this compound in Miniemulsion Systems

Miniemulsion polymerization is a unique heterogeneous polymerization technique characterized by droplet nucleation as the predominant mechanism for particle formation. uni.lu Oil-soluble initiators, including this compound (AIBN), are commonly employed in these systems. nih.gov

AIBN, as an oil-soluble thermal initiator, primarily generates hydrophobic radicals in pairs within the organic phase, with minimal partitioning into the aqueous phase. nih.gov A key aspect controlling the kinetics of miniemulsion polymerization, particularly particle growth, is the desorption of initiator radicals from the droplets and particles into the continuous phase. The contribution of the small fraction of initiator dissolved in the aqueous phase is generally considered minor in these systems. nih.gov

Research on styrene miniemulsion polymerization initiated by AIBN has contributed to understanding these mechanisms. nih.gov Oil-soluble initiators like AIBN are known to facilitate droplet nucleation and can influence secondary nucleation in miniemulsion polymerization. nih.gov The emphasis on droplet nucleation in miniemulsion systems is crucial for achieving polymer particles with a desired composition. nih.gov However, it has been observed that oil-soluble initiators can lead to lower initiator efficiencies in miniemulsion systems due to rapid bimolecular termination within the confined environment of small monomer droplets. nih.gov Comparative studies have also shown that water-soluble initiators, such as 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), can result in substantially higher monomer conversions than oil-soluble AIBN in miniemulsion polymerization. nih.govnih.gov

Azobisbutyronitrile in Controlled Radical Polymerization Crp Methodologies

Integration of Azobisbutyronitrile into Reversible-Deactivation Radical Polymerization (RDRP)

RDRP methodologies are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the occurrence of irreversible termination reactions. This equilibrium allows for sustained chain growth and the production of polymers with narrow molecular weight distributions. AIBN is a widely utilized initiator in several RDRP techniques, notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and certain variations of Atom Transfer Radical Polymerization (ATRP).

In RAFT polymerization, AIBN serves as the primary radical source, initiating the process through its thermal decomposition. This decomposition yields two cyanoisopropyl radicals and nitrogen gas acs.orgdiva-portal.org. Crucially, the rate of AIBN decomposition and its initiator efficiency are largely unaffected by the presence of the RAFT agent acs.org. The radicals generated by AIBN then react with monomer molecules, forming propagating radicals that subsequently engage in a degenerative chain transfer process with a thiocarbonylthio compound, known as the RAFT agent wikipedia.orgsemanticscholar.org.

The initiation step involves the homolytic cleavage of the N=N bond in AIBN. These primary radicals add to the monomer, creating an initiating radical that then adds to the RAFT agent, thereby establishing the pre-equilibrium and main equilibrium phases that are characteristic of RAFT polymerization wikipedia.org.

The concentration of AIBN also significantly influences the kinetics of RAFT polymerization. An increase in AIBN concentration typically leads to an accelerated polymerization rate and, in some instances, an increase in the number-average molecular weight (Mn) of the synthesized polymer. However, an excessive initiator concentration can sometimes lead to reduced control over molecular weight if the deactivation by the RAFT agent is insufficient acs.orgnih.gov. For example, in the RAFT polymerization of poly(octadecyl methacrylate) (POMA), increasing AIBN concentration resulted in higher polymerization rates and Mn values, while maintaining narrow molecular weight distributions (1.19–1.35) acs.org.

AIBN is a preferred initiator for RAFT due to its oil-solubility and its consistent ability to supply the radicals necessary to sustain chain growth and counteract termination events nih.govfujifilm.com. This ensures the production of polymers with controlled molecular weights and narrow polydispersities (Đ < 1.3), which are hallmarks of CRP mdpi.com.

The following table summarizes the observed effects of AIBN concentration on various RAFT polymerization systems:

| Initiator (AIBN) Concentration | Monomer | RAFT Agent | Observed Effect on Polymerization Rate | Observed Effect on Mn (Number-Average Molecular Weight) | Polydispersity (Đ) | Source |

| Increased | Octadecyl Methacrylate (B99206) (OMA) | CDTP (Trithiocarbonyl) | Increased | Increased | 1.19–1.35 | acs.org |

| Varied (1.5x10⁻³ to 6.0x10⁻³ mol·L⁻¹) | Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | CPDB | Faster evolution of Mn with time | Similar Mn with conversion | Decreases during polymerization, close to 1.15 at high conversion | nih.gov |

| Increased (5 to 20 mol%) | p-acetoxystyrene | DDMAT | Increased | Linear Mn vs. conversion | Narrow | nih.gov |

| Varied (0.12 to 0.22 g/L) | Acrylamide (B121943) (AM) | DMPA | Increased | Increased | Narrow (Đ < 1.3) | mdpi.com |

While traditional ATRP primarily relies on transition metal complexes for radical generation and deactivation, AIBN can be incorporated into specific ATRP variants, such as "reverse ATRP," or utilized as a supplementary initiator. In reverse ATRP, a conventional radical initiator like AIBN is employed to generate initial radicals. These radicals then react with the oxidized form of the metal catalyst (e.g., Cu(II)X₂) to produce the active propagating species and the lower-oxidation state catalyst (e.g., Cu(I)X), along with a dormant alkyl halide species boronmolecular.com. This approach simplifies the initiation step by removing the requirement for a zero-valent metal or a reducing agent, leveraging AIBN's consistent radical generation while still benefiting from ATRP's controlled nature.

The controlled and "living" characteristics observed in AIBN-mediated CRP systems, including RAFT and certain ATRP variations, arise from a precise balance among radical generation, chain propagation, and reversible deactivation.

In RAFT polymerization, AIBN initiates the process by producing radicals. These radicals rapidly add to monomer units and subsequently to the RAFT agent, forming an intermediate radical. This intermediate radical then undergoes fragmentation, reversibly releasing a propagating radical and a dormant thiocarbonylthio species wikipedia.org. The core of this control mechanism is the rapid and reversible addition-fragmentation equilibrium, which maintains a very low concentration of active propagating radicals, thereby minimizing irreversible termination reactions like combination or disproportionation semanticscholar.org. AIBN continuously supplies new radicals, sustaining this equilibrium and ensuring consistent chain growth nih.gov. This fast exchange between active and dormant species promotes uniform growth among all polymer chains, resulting in narrow molecular weight distributions (low polydispersity, Mw/Mn typically < 1.3) and predictable molecular weights that increase linearly with monomer conversion acs.orgmdpi.com. The retention of the thiocarbonylthio end-group is crucial for subsequent chain extensions and the synthesis of block copolymers researchgate.net.

In AIBN-initiated reverse ATRP, the control mechanism is based on the reversible activation and deactivation of propagating radicals by a transition metal complex. AIBN generates primary radicals that initiate polymerization. These propagating radicals are then reversibly deactivated by reacting with a higher oxidation state metal halide (e.g., Cu(II)X₂) to form a dormant species and the lower oxidation state metal complex (e.g., Cu(I)X). The dormant species can then be reactivated by the lower oxidation state complex boronmolecular.com. This rapid equilibrium, facilitated by the metal catalyst, keeps the active radical concentration low, suppressing termination and leading to controlled molecular weights and narrow polydispersities. AIBN's contribution is to provide the initial radical flux to establish this equilibrium.

Influence of this compound on Polymer Architecture Control

AIBN's consistent radical generation in CRP methodologies is fundamental to achieving precise control over polymer architecture, enabling the creation of structures beyond simple linear polymers.

A significant advantage of CRP techniques initiated by AIBN is their utility in synthesizing block copolymers. In both RAFT and ATRP, the "living" nature of the polymerization allows for the sequential addition of different monomers. AIBN initiates the polymerization of the first monomer, resulting in the formation of a macro-CTA (in RAFT) or a macroinitiator (in ATRP) with well-defined end-groups.

For instance, in RAFT polymerization, AIBN initiates the formation of a polymer chain terminated with a thiocarbonylthio group. This polymer, now functioning as a macro-RAFT agent, can then be used to polymerize a second, distinct monomer. The preserved thiocarbonylthio end-group enables the re-initiation of polymerization, leading to the growth of a second block from the end of the first, thereby forming block copolymers with controlled molecular weights and narrow polydispersities semanticscholar.orgresearchgate.net. The success of this process relies on the fidelity of the RAFT end-group, which is directly influenced by the well-controlled initiation provided by AIBN.

Similarly, in ATRP, AIBN can initiate the formation of a polymer chain with an active halogen end-group (in reverse ATRP) or another suitable initiating site. This macroinitiator can then be utilized to polymerize a second monomer, yielding block copolymers. The ability to precisely control the chain length and functionality of these AIBN-initiated macroinitiators is crucial for the subsequent controlled growth of additional blocks.

Beyond linear and block copolymers, AIBN-initiated CRP can be extended to synthesize more intricate polymer architectures, including star, brush, and hyperbranched polymers boronmolecular.comresearchgate.net.

Star Polymers : These structures typically involve multiple polymer arms radiating from a central core molecule. In AIBN-initiated RAFT or ATRP, a multi-functional RAFT agent or ATRP initiator can serve as the core. AIBN initiates the polymerization of monomers from each arm, leading to the simultaneous and controlled growth of multiple chains from the central point, resulting in star-shaped polymers with defined arm lengths and narrow polydispersities researchgate.net.

Brush Polymers : Also known as comb polymers, these consist of a linear backbone adorned with numerous polymer side chains. AIBN can be employed to initiate the polymerization of monomers from initiating sites positioned along a pre-formed polymer backbone (a "grafting-from" approach). Alternatively, pre-formed AIBN-initiated "macromonomers" (polymers with a polymerizable end-group) can be copolymerized with other monomers to construct the backbone (a "grafting-through" approach) boronmolecular.com.

Hyperbranched Polymers : These highly branched, three-dimensional structures can be synthesized via AIBN-initiated CRP by utilizing specific monomers that possess both a polymerizable group and a dormant initiating site, or through a "self-condensing" vinyl polymerization strategy. AIBN initiates the initial radical formation, and the controlled nature of CRP allows for the propagation and branching events to occur in a regulated manner, leading to hyperbranched structures with tunable properties boronmolecular.com.

In all these complex architectural syntheses, AIBN's role as a reliable and well-characterized radical source is fundamental. The controlled generation of radicals by AIBN, combined with the reversible deactivation mechanisms inherent in RAFT or ATRP, ensures that the growth of individual polymer chains—whether they are arms of a star, bristles of a brush, or segments within a hyperbranched structure—remains controlled, yielding polymers with defined molecular weights, low polydispersities, and the desired architectural precision.

Advanced Applications and Emerging Research Frontiers of Azobisbutyronitrile

Polymerization in Non-Conventional Media with Azobisbutyronitrile

The role of AIBN as a radical initiator is being actively investigated in polymerization environments that deviate from standard organic solvents. These non-conventional media offer unique advantages, such as altered reaction kinetics, improved polymer characteristics, and more environmentally benign processes.

Ionic liquids (ILs) have emerged as promising "green" solvents for free radical polymerization, and AIBN is a frequently utilized initiator in these systems. Studies have shown that ILs can be excellent media for producing high molecular weight polymers. rsc.orgresearchgate.net This phenomenon is often attributed to the low chain transfer constants of ionic liquids and their capacity to stabilize the growing radical chain ends. rsc.org

For instance, the free radical polymerization of methyl methacrylate (B99206) (MMA) in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) initiated by AIBN at 60°C proceeds rapidly, yielding poly(methyl methacrylate) (PMMA) with very high molecular weights. warwick.ac.uk However, the high viscosity of ionic liquids can present challenges, as the reaction mixture can set quickly, hindering efficient stirring. warwick.ac.uk Similarly, the polymerization of acrylonitrile (B1666552) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) using AIBN as the initiator also results in polymers with high molecular weights. rsc.orgresearchgate.net The use of ionic liquids can also enhance the thermal stability of the resulting polymers compared to those synthesized in traditional solvents. researchgate.net

| Monomer | Ionic Liquid | Initiator | Key Finding |

| Methyl Methacrylate (MMA) | [BMIM][PF6] | AIBN | Produces very high molecular weight PMMA. warwick.ac.uk |

| Acrylonitrile | [BMIM]BF4 | AIBN | Results in high molecular weight polymers. rsc.org |

| Methacrylonitrile (MAN) | [mim][AT] | AIBN/FeCl3 | Controlled polymerization and rapid reaction rate. cambridge.org |

This table summarizes AIBN-initiated polymerization studies in various ionic liquids.

A novel area of research involves conducting AIBN-initiated polymerization under the influence of a high static (DC) electric field. This external stimulus has been shown to significantly affect the characteristics of the resulting polymer. In the free-radical polymerization of isobornyl acrylate (B77674) with AIBN, the application of a DC field reaching 140 kV cm⁻¹ led to a polymer product with reduced dispersity and a notable increase in molecular weight compared to reactions conducted without a field. rsc.orgresearchgate.net

Perhaps more strikingly, the electric field influences the stereochemistry of the polymer. A clear trend of increasing isotactic triad (B1167595) content was observed with a greater electric field magnitude. rsc.org For isobornyl acrylate polymerized at 343 K, the isotactic triad content increased from approximately 16% at 0 kV cm⁻¹ up to 36% at 140 kV cm⁻¹. rsc.orgresearchgate.net This finding suggests that high electric fields can provide a new method for stereochemistry control in conventional radical polymerization. rsc.org

| Electric Field (kV cm⁻¹) | Isotactic Triad Content (%) | Molecular Weight | Dispersity |

| 0 | ~16 | Reference | Reference |

| 140 | up to 36 | Increased | Reduced |

This table illustrates the impact of a high DC electric field on the properties of poly(isobornyl acrylate) synthesized using AIBN initiator. rsc.org

Bulk polymerization, where the reaction medium consists primarily of the monomer itself, is a long-established technique for which AIBN is a common initiator. bohrium.commcmaster.ca This method is used for various monomers, including methyl methacrylate, acrylonitrile, and styrene (B11656). mcmaster.cascispace.comcmu.edu The kinetics of AIBN-initiated bulk polymerization are complex, with phenomena such as autoacceleration (the gel effect) being prominent, particularly in the polymerization of MMA. scispace.com

The initiator efficiency of AIBN in bulk systems can be influenced by the viscosity of the monomer. For example, in the bulk polymerization of dodecyl acrylate, which has a relatively high viscosity, the initiator efficiency of AIBN is severely decreased compared to less viscous monomers like styrene. researchgate.net This is partly attributed to the lower monomer concentration and the slower rate of addition of the initiator-derived radicals to the acrylate monomer. researchgate.net Temperature also plays a critical role; in the bulk polymerization of styrene initiated with an AIBN/FeCl3/PPh3 system, conversion increases with reaction temperature, but higher temperatures can also lead to broader polydispersity due to thermal polymerization. cmu.edu

Surface Modification and Grafting Reactions Initiated by this compound

AIBN is instrumental in initiating polymerization from surfaces, a technique used to covalently attach polymer chains to a substrate. This "grafting from" approach creates polymer brushes that can fundamentally alter the surface properties of materials, imparting functionalities such as hydrophilicity, biocompatibility, or fouling resistance. researchgate.net

Surface-initiated polymerization (SIP) involves anchoring an initiator to a surface from which polymer chains can grow. While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are common, AIBN can be used in surface-initiated conventional free radical polymerization. acs.orgresearchgate.net In some approaches, AIBN itself is modified to anchor to the surface. researchgate.net Alternatively, in a method like surface-RAFT (S-RAFT), a RAFT agent is anchored to the surface, and a free initiator like AIBN in the solution generates the radicals needed to mediate the polymerization. acs.org

The synthesis of water-soluble azo initiators derived from AIBN allows for polymerization to be initiated from surfaces in aqueous environments, which is crucial for emulsion polymerization and modifying substrates for biological applications. mdpi.com These surface-active initiators can both start the polymerization and help stabilize the resulting polymer particles. mdpi.com

A significant application of AIBN-initiated surface grafting is the modification of separation membranes to improve their performance. nih.gov Grafting hydrophilic or zwitterionic polymers onto membrane surfaces can enhance their hydrophilicity, water flux, and resistance to fouling by proteins or other contaminants. researchgate.netmdpi.com

For example, poly[2-(methacryloyloxy)ethyl-dimethyl-(3-sulfopropyl) ammonium (B1175870) hydroxide] (pMEDSAH), a zwitterionic polymer, was grafted onto a polyamide thin-film composite (TFC) nanofiltration (NF) membrane via surface-initiated RAFT polymerization. mdpi.com In this process, the membrane surface was first treated, and then AIBN was introduced as the initiator for the polymerization of the MEDSAH monomer. nih.govmdpi.com This modification significantly improved the hydrophilicity and fouling resistance of the membrane. mdpi.com In another instance, breakages were observed in natural rubber-grafted-poly-3-hydroxybutyrate (NR-g-PHB) membranes when AIBN was used as the initiator, suggesting that the choice of initiator is critical to achieving a smooth and effective grafted surface. researchgate.net

| Membrane | Grafted Polymer | Initiator | Purpose of Modification |

| Polyamide (PA) TFC NF | pMEDSAH | AIBN | Improve surface hydrophilicity and fouling resistance. mdpi.com |

| Natural Rubber (NR) | Poly-3-hydroxybutyrate (PHB) | AIBN | Create NR-g-PHB membranes. researchgate.net |

| Polyacrylonitrile (PAN) | 2-hydroxyethyl methacrylate (HEMA) | AIBN | Improve surface hydrophilicity. researchgate.net |

This table provides examples of membrane surface modification through grafting reactions initiated by AIBN.

Synthesis of Specialized Polymeric Materials with this compound

AIBN's consistent and predictable radical generation at moderate temperatures makes it an ideal initiator for creating polymers with highly specific structures and properties. libretexts.org

Highly cross-linked polymer networks are materials characterized by a three-dimensional structure formed by the extensive linking of polymer chains. These networks are valued for their thermal stability, mechanical strength, and chemical resistance. AIBN is a key initiator in the synthesis of these materials, particularly in the production of poly(divinylbenzene) (PDVB) and poly(styrene-divinylbenzene) (P(Sty-co-DVB)) microspheres through methods like precipitation and suspension polymerization. nih.govnih.gov

In these processes, AIBN is dissolved in the monomer phase (a mixture of divinylbenzene (B73037) and often a comonomer like styrene, along with a porogen or solvent). nih.govchempedia.info Upon heating to its decomposition temperature (typically 60-80°C), AIBN homolytically cleaves to form two 2-cyanoprop-2-yl radicals and nitrogen gas. wikipedia.orghpmcmanufacturer.com These radicals initiate the polymerization of the divinylbenzene and styrene monomers. Because divinylbenzene has two vinyl groups, it can form links between growing polymer chains, leading to the formation of a rigid, insoluble, three-dimensional network. liverpool.ac.uk The concentration of AIBN can influence the particle size and morphology of the resulting microspheres. nih.gov

The table below summarizes findings from a study on the synthesis of cross-linked P(Sty-co-DVB) beads using AIBN as the initiator, highlighting the effect of varying the cross-linker (DVB) content.

Table 1: Effect of Divinylbenzene (DVB) Content on the Properties of P(Sty-co-DVB) Beads Synthesized with AIBN

| Sample Code | DVB Content (wt%) | Solvent Swelling Ratio (Toluene) | Surface Area (m²/g) |

|---|---|---|---|

| GG-4 | 4 | 2.8 | 490 |

| GG-6 | 6 | 2.5 | 510 |

| GG-8 | 8 | 2.1 | 535 |

| GG-10 | 10 | 1.8 | 560 |

Data synthesized from a study on cross-linking suspension copolymerization of styrene-divinylbenzene using AIBN initiator. As the cross-linker (DVB) content increases, the solvent swelling ratio decreases, indicating a more rigid network, while the surface area increases. nih.gov

Polymer/clay hydrogel nanocomposites are advanced materials that combine the properties of a polymer hydrogel (a water-swollen polymer network) with those of clay nanoparticles. The incorporation of clay enhances the mechanical strength, thermal stability, and swelling behavior of the hydrogel. AIBN is often used as a thermal initiator in the in-situ polymerization method for synthesizing these nanocomposites. researchgate.netnih.gov

The synthesis process typically involves dispersing clay nanoparticles, such as bentonite (B74815) or montmorillonite, in an aqueous solution containing a monomer (e.g., acrylates), a cross-linking agent, and AIBN as the initiator. researchgate.neticm.edu.pl Upon heating, AIBN decomposes to generate free radicals, which initiate the polymerization of the monomer. The growing polymer chains form a cross-linked network that physically entraps and interacts with the dispersed clay nanoparticles, resulting in a robust nanocomposite hydrogel. nih.govicm.edu.pl The choice of initiator can significantly influence the chain-growth mechanisms and the final properties of the nanocomposite hydrogel. cdmf.org.br

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule (the template). AIBN is one of the most frequently used thermal initiators for the free-radical polymerization process used to create MIPs. rsc.orgresearchgate.net

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. The functional monomers arrange themselves around the template through non-covalent interactions. AIBN is then used to initiate the polymerization of the monomers and the cross-linker, typically at temperatures between 60 and 80°C. rsc.org This creates a highly cross-linked polymer matrix that encases the template-monomer assembly. Subsequent removal of the template molecule leaves behind cavities that are complementary in size, shape, and functionality to the target molecule, forming the basis of the polymer's selectivity. The rate of decomposition of AIBN is a critical factor; if it's too high, it can lead to early termination and low molecular weight polymers, while a rate that is too low may result in incomplete polymerization. free.fr

Table 2: Common Components in AIBN-Initiated MIP Synthesis

| Component | Example | Function |

|---|---|---|

| Template | Cyanamide | The molecule to be recognized by the final polymer. researchgate.net |

| Functional Monomer | Methacrylic acid (MAA) | Interacts with the template to form a pre-polymerization complex. researchgate.net |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the highly cross-linked polymer network structure. researchgate.net |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization upon heating. researchgate.net |

| Porogen (Solvent) | Acetonitrile, Toluene | Solubilizes the components and helps form the porous structure. rsc.org |

This table outlines the typical roles of different chemical components in the synthesis of Molecularly Imprinted Polymers, where AIBN acts as the radical initiator. rsc.orgresearchgate.net

Sustainable Polymer Chemistry and this compound

As the chemical industry shifts towards more sustainable practices, there is a growing interest in using renewable resources for polymer production. AIBN plays a role in this transition by effectively initiating the polymerization of monomers derived from biomass.

Bio-based monomers, derived from natural sources like lignin (B12514952) and terpenes (such as limonene), offer a renewable alternative to petroleum-based feedstocks. researchgate.netnih.govthe-innovation.org AIBN is a suitable initiator for the free-radical polymerization of many of these monomers. scispace.commdpi.com

Limonene (B3431351): Limonene, a terpene found in citrus fruits, can be polymerized via free-radical polymerization using AIBN as an initiator. scispace.commdpi.com The process involves heating a solution of limonene and AIBN, which leads to the formation of polylimonene or copolymers. scispace.com For instance, the radical copolymerization of limonene with vinyl acetate (B1210297), initiated by AIBN in dioxane at 65°C, has been successfully demonstrated. kisti.re.kr While direct polymerization of limonene can be challenging and may result in low molecular weight polymers, its copolymerization with other monomers using AIBN is a viable strategy for creating bio-based materials. mdpi.comresearchgate.net

Lignin-derived Monomers: Lignin, a complex aromatic polymer found in wood, is a major byproduct of the paper industry and an abundant source of renewable aromatic chemicals. nih.govmdpi.com Lignin can be broken down into various monomers that can then be chemically modified and polymerized. the-innovation.org Free radical polymerization is a common method for grafting polymer chains onto lignin or for copolymerizing lignin-derived monomers. nih.gov AIBN has been successfully used as an initiator in the copolymerization of lignin-acrylonitrile monomers, demonstrating its utility in converting this biomass-derived feedstock into valuable copolymers.

The table below presents data from a study on the copolymerization of limonene with vinyl acetate, initiated by AIBN.

Table 3: AIBN-Initiated Copolymerization of Limonene and Vinyl Acetate

| Parameter | Value |

|---|---|

| Initiator | AIBN |

| Solvent | Dioxane |

| Temperature | 65 ± 0.1°C |

| Overall Energy of Activation | 30 kJ/mol |

| Glass-transition Temperature (Tg) of Copolymer | 32.4°C |

Key parameters and results from the synthesis and characterization of a limonene-vinyl acetate copolymer using AIBN as the free-radical initiator. kisti.re.kr

Analytical Methodologies in Azobisbutyronitrile Research

Calorimetric and Thermal Analysis for Kinetic and Stability Studies

Heat Flow Calorimetry and Thermal Activity Monitoring (TAM) for Self-Accelerating Decomposition Temperature (SADT) Determination

The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter for thermally unstable substances like Azobisbutyronitrile (AIBN), indicating the lowest ambient temperature at which a substance in its original packaging can undergo self-accelerating decomposition within a specified period, typically seven days. Heat flow calorimetry, including techniques like Differential Scanning Calorimetry (DSC) and Thermal Activity Monitoring (TAM), plays a crucial role in determining the SADT of AIBN. These methods enable the study of AIBN's decomposition kinetics and heat balance, even with small sample masses (milligrams to grams), allowing for the prediction of large-scale thermal behavior researchgate.netakts.comresearchgate.net.

Research has shown that kinetic parameters obtained from heat flow calorimetry experiments, particularly those performed within the stability range of AIBN's low-temperature (L-T) polymorph, can be used to simulate SADT values. For instance, TAM data collected in the range of 55–70 °C have been utilized to simulate the SADT for L-T AIBN, yielding a value of 46 °C researchgate.netakts.comdaneshyari.com. This finding is consistent with results from the BAM project for the high-temperature (H-T) form of AIBN, which reported an SADT of 47 °C, aligning well with large-scale experimental observations researchgate.netakts.comdaneshyari.comresearchgate.net.

The determination of SADT for AIBN often involves a combination of small-scale calorimetric data and kinetic analysis, coupled with heat balance equations. This approach allows for the accurate prediction of SADT, even for large packages (e.g., 50 kg), circumventing the need for extensive and time-consuming large-scale tests researchgate.netakts.comhes-so.chresearchgate.net. The influence of sample mass on SADT has also been investigated, revealing that a tenfold increase in mass from 5 kg to 50 kg can lead to a decrease in SADT from 50 °C to 43 °C researchgate.nethes-so.ch.

Table 1: Simulated and Experimentally Determined SADT Values for AIBN

| AIBN Polymorph/Form | Method/Scale | Simulated SADT (°C) | Experimentally Found SADT (°C) | Reference |

| Low-Temperature (L-T) | TAM/Kinetic Simulation | 46 | - | researchgate.netakts.comdaneshyari.comresearchgate.net |

| High-Temperature (H-T) | Kinetic Simulation (BAM project) | 47 | 47 | researchgate.netakts.comdaneshyari.comresearchgate.net |

| - | 5 kg package | - | 50 | researchgate.nethes-so.ch |

| - | 50 kg package | - | 43 | researchgate.nethes-so.ch |

Chromatographic Techniques for Polymer Characterization

Chromatographic techniques are indispensable for characterizing polymers synthesized using AIBN as an initiator, providing crucial information about their molecular weight, molecular weight distribution, and end-group functionalities.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely employed technique to determine the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of polymers initiated by AIBN mdpi.comsigmaaldrich.comcmu.eduresearchgate.netrsc.orgrsc.orggoogle.comacs.orgnih.govresearchgate.netnih.govrsc.org. This technique separates macromolecules based on their hydrodynamic volume in solution, allowing for the assessment of the polymer's size distribution.

In free-radical polymerization initiated by AIBN, SEC/GPC provides insights into the control over polymer architecture. For instance, in the radical suspension polymerization of styrene (B11656) with 3-mercapto hexyl-methacrylate (MHM) using AIBN, branched polystyrene beads with a relatively higher molecular weight (Mw.MALLS = 1,036,000 g·mol⁻¹) and narrower polydispersity (Mw/Mn = 7.76) were obtained compared to solution polymerization, provided the mole ratio of MHM to AIBN was less than 1.0 mdpi.com.

Studies on reverse Atom Transfer Radical Polymerization (ATRP) of acrylonitrile (B1666552) (AN) initiated by AIBN have shown that the number-average molecular weight (Mn) can increase with increasing initiator concentration, while the polydispersity tends to broaden, though remaining within a narrow range nih.gov. This is attributed to the increased amount of free radicals at higher AIBN concentrations nih.gov. For well-controlled polymerization processes, GPC analysis often shows a linear increase in Mn with conversion and relatively low polydispersities cmu.edu.

Table 2: Representative SEC/GPC Data for AIBN-Initiated Polymerizations

| Polymer System | Initiator | Molecular Weight (Mn/Mw) | Polydispersity (PDI) | Notes | Reference |

| Branched Polystyrene | AIBN | Mw.MALLS = 1,036,000 g·mol⁻¹ | 7.76 | Radical suspension polymerization, MHM/AIBN < 1.0 | mdpi.com |

| Poly(N-isopropylacrylamide) | AIBN | Values vary with conditions | Values vary with conditions | RAFT polymerization, comparison with MALDI | cmu.edu |

| Poly(vinylbenzyl chloride) | AIBN | Close to theoretical Mn | Higher at higher DP | RAFT polymerization, AIBN-initiated chains affect PDI | researchgate.netbeilstein-journals.org |

| Poly(methyl methacrylate) | AIBN | ~2.4 × 10⁴ g/mol | ~2.0 | Conventional free radical copolymerization with cyclic monomer | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer End-Group and Molar Mass Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the precise determination of molar mass distributions and, crucially, for the analysis of polymer end-groups in AIBN-initiated polymerizations acs.orgnih.govnih.govresearchgate.netuni-bayreuth.de. This method provides absolute mass determination and can reveal the nature of chain ends, offering insights into the polymerization mechanism and termination modes.

In AIBN-initiated free-radical polymerizations, MALDI-TOF MS can identify initiator fragments incorporated into the polymer chains. For example, in the polymerization of styrene and methyl methacrylate (B99206) initiated by AIBN, MALDI-TOF MS has been used to evaluate termination modes by integrating peaks corresponding to one or two initiator fragments per polymer chain acs.org. This has allowed for the determination of disproportionation to recombination ratios (ktd/ktc) for these monomers, which were found to be in excellent agreement with previously reported data acs.org.

MALDI-TOF MS is also instrumental in confirming the presence of expected end-groups derived from chain transfer agents or initiator fragments. In studies involving RAFT polymerization, where AIBN might be used as a thermal initiator, MALDI-TOF MS spectra have shown signals corresponding to both the intended transfer agent end-groups and, in some cases, initiator-derived polymers uni-bayreuth.de. Furthermore, AIBN can be used to remove trithiocarbonyl (TTC) end groups from RAFT-polymerized polymers, and MALDI-TOF MS is employed to analyze the resulting end-group modifications, such as the introduction of isobutyronitrile (B166230) end groups nih.gov.

Other Advanced Analytical Techniques

Beyond calorimetry and chromatography, other advanced analytical techniques provide complementary information on the polymerization process and the resulting polymer characteristics when AIBN is employed as an initiator.

Dielectric Spectroscopy for In-situ Monitoring of Polymerization Progress

Dielectric spectroscopy is a valuable technique for in-situ monitoring of polymerization progress, particularly in systems initiated by AIBN rsc.orgrsc.org. This method tracks changes in the dielectric properties of the reaction mixture as monomers are converted into polymers. As polymerization proceeds, the concentration of the initial material changes continuously, leading to variations in the dipole moment distribution, which can be observed through dielectric measurements rsc.org.

For instance, in the free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) initiated by AIBN, dielectric spectroscopy has been used to explore the effect of an external electric field on the polymerization progress rsc.org. The decrease in the real part of the complex dielectric permittivity over time, eventually saturating, indicates the progress of the reaction and the increasing viscosity of the system rsc.org. This technique allows researchers to monitor the kinetics of polymerization and understand how external factors, such as electric fields, influence the reaction rate and the properties of the resulting polymers rsc.orgrsc.org.

Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) for Polymer Morphology Characterization

Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are crucial techniques for characterizing the morphology, size, and shape of polymer particles and assemblies formed in AIBN-initiated polymerizations rsc.orgbeilstein-journals.orgchemicalpapers.comneliti.comcityu.edu.hkrsc.orgmdpi.comscirp.org.

DLS measures the hydrodynamic diameter of particles in solution, providing information about their size distribution and aggregation behavior. For example, in AIBN-initiated emulsion polymerization of styrene, DLS has been used to estimate the hydrodynamic particle diameter of polystyrene particles, showing an increase in size over time chemicalpapers.com. DLS is also utilized to characterize the size of polymer assemblies, such as micelles, where an increase in the degree of polymerization of a polymer block leads to an increase in the hydrodynamic diameter of the assemblies mdpi.com.

TEM provides direct visualization of the morphology and internal structure of polymer particles. It can reveal details about their shape (e.g., spherical, worm-like, vesicular), size, and how they are arranged neliti.comcityu.edu.hkrsc.orgmdpi.comscirp.org. For instance, TEM images have been used to characterize the morphology of fluorinated acrylate (B77674) copolymer latexes prepared by miniemulsion polymerization initiated by AIBN, showing spherical particles cityu.edu.hk. In the synthesis of poly(acrylic acid-co-vinyl acetate) using AIBN, TEM was employed to identify the morphology, size, and shape of the products, including the incorporation of copper into the polymer structure neliti.com. While TEM typically shows smaller particle sizes compared to DLS due to drying and staining processes, both techniques are complementary for a comprehensive understanding of polymer morphology mdpi.com.

Table 3: Morphological Characterization of AIBN-Initiated Polymers

| Polymer System | Technique | Observed Morphology/Size | Notes | Reference |

| Polystyrene particles | DLS | Hydrodynamic diameter: 50–54 nm (initial), ~72 nm (after 6 months) | AIBN-initiated emulsion polymerization | chemicalpapers.com |

| Poly(acrylic acid-co-vinyl acetate) | TEM | Morphology, size, and shape identified | Used to identify incorporated Cu | neliti.com |

| Fluorinated acrylate copolymer latexes | TEM | Spherical morphology, Dn = 75.5 nm | Miniemulsion polymerization | cityu.edu.hk |

| PPEGMA-PAEMA diblock copolymer assemblies | TEM, DLS | Worm-like, vesicular structures, spherical micelles; DLS hydrodynamic diameter: 55.47–86.27 nm | RAFT emulsion polymerization | mdpi.com |

| Poly(vinylbenzyl chloride)-grafted nanoparticles | TEM, DLS | Polymer shells observed; DLS provides more accurate size distribution | RAFT polymerization, desolvated vs. swollen state | researchgate.netbeilstein-journals.org |

Dilatometry for Polymerization Rate Measurements

Dilatometry is a robust and economical thermo-analytical technique frequently employed to monitor the kinetics of polymerization reactions ccsenet.orgsemanticscholar.orgvscht.cz. The fundamental principle of dilatometry relies on the volume change that occurs during a polymerization process. Typically, polymers are denser than their corresponding monomers, leading to a measurable contraction in volume as the reaction proceeds vscht.czmdpi.com. This volume change is directly proportional to the extent of monomer conversion to polymer.

AIBN is a common thermal initiator used in dilatometric studies of free radical polymerization ccsenet.orgvscht.czmdpi.comasianpubs.orgpwr.wroc.plcapes.gov.br. Experimental setups typically involve a glass dilatometer, which consists of a bulb (e.g., 5 mL capacity) connected to a precisely graduated capillary tube (e.g., 2 mm internal diameter, 10 cm length) semanticscholar.orgvscht.cz. The reaction mixture, containing the monomer and AIBN, is placed in the dilatometer, which is then immersed in a precisely temperature-controlled water bath semanticscholar.orgvscht.cz. The change in the liquid level within the capillary is meticulously monitored over time. Initially, a slight volume expansion may occur due to temperature increase, followed by a decrease as polymerization commences vscht.cz. By tracking this volume decrease, the rate of polymerization (Rp) and monomer conversion can be determined semanticscholar.orgvscht.cz.

Dilatometry has been extensively applied to study AIBN-initiated free radical polymerizations of various monomers, including methyl methacrylate (MMA) mdpi.comasianpubs.orgrsc.org, acrylamide (B121943) (AAm) tandfonline.com, styrene vscht.cz, α-methylbenzyl methacrylate (α-MBM) ccsenet.orgsemanticscholar.org, and maleimidophenyl methacrylates pwr.wroc.pl. These studies investigate the influence of various reaction parameters, such as initiator concentration, monomer concentration, and temperature, on the polymerization rate and final conversion ccsenet.orgvscht.czmdpi.comasianpubs.orgpwr.wroc.pltandfonline.com. For instance, research has shown that for acrylamide polymerization, the final conversion can be higher for AIBN-initiated systems compared to those initiated by ammonium (B1175870) peroxodisulfate (APS) tandfonline.com. Furthermore, dilatometric studies can be used to determine kinetic parameters, such as the initiator exponent value, by analyzing the relationship between the rate of polymerization and AIBN concentration asianpubs.org.

While specific numerical data tables were not available in the provided search snippets, dilatometric studies typically yield data such as:

Conversion-time curves: Illustrating the percentage of monomer converted into polymer over time.

Initial polymerization rates (Rp,init): Quantifying the speed of the reaction at its onset.

Effect of AIBN concentration: Showing how varying the initiator concentration impacts Rp and conversion.

Effect of temperature: Demonstrating the temperature dependence of polymerization kinetics.

Laser-Induced Transient Grating Method for Radical Diffusion Constants

The Laser-Induced Transient Grating (LITG) method, also known as Transient Grating (TG) spectroscopy, is a powerful, non-destructive, and contactless optical technique used to investigate the dynamics of photoexcited species in liquids, including their diffusion characteristics researchgate.netlightcon.comlightcon.comtrinity.edu. This method is particularly valuable for studying transient radicals, for which diffusion data were historically scarce researchgate.net.

The principle of the TG method involves crossing two coherent pump laser beams within a medium. This interference creates a spatially periodic pattern of light, which in turn generates a transient diffraction grating by modulating the material's refractive index lightcon.comtrinity.edu. For studying radical diffusion, this process leads to a spatially periodic distribution of excited states or photochemically generated radicals trinity.edu. A time-delayed probe beam is then directed onto this transient grating, and its diffraction is monitored lightcon.comtrinity.edu. As the excited species or radicals diffuse, the spatial periodicity of the grating "washes out," causing the diffracted signal to decay trinity.edu. By analyzing the decay rate of this diffracted signal at different grating periods, key parameters such as the charge carrier lifetime and, crucially, the diffusion coefficient can be extracted lightcon.comlightcon.comtrinity.edu.

The LITG method has been successfully applied to measure the diffusion constants (D) of azobisisobutyronitrile (AIBN) and its photodecomposed radicals researchgate.netacs.org. Research has shown that the diffusion constant of the 2-cyano-2-propyl radical, generated from the photodecomposition of AIBN in solvents like benzene (B151609), is smaller than that of the parent AIBN molecule researchgate.net. This observed slower motion of the radical is attributed to enhanced intermolecular interactions between the radical and the solvent researchgate.net. The TG method's ability to simultaneously measure the diffusion of both the parent molecule and the transient radical makes it an invaluable tool for understanding the fundamental diffusion processes in radical chemistry researchgate.net.

While specific numerical data for AIBN radical diffusion constants were not available in the provided search snippets, typical findings from this method include:

Comparative diffusion coefficients: Numerical values indicating how much slower or faster a radical diffuses compared to its parent molecule in a given solvent.

Dependence on solvent properties: How the diffusion constant changes with different solvents.

Insights into radical-solvent interactions: Qualitative or quantitative descriptions of the factors influencing radical mobility.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing AIBN with high purity in laboratory settings?

- Methodological Answer : AIBN synthesis typically involves nitrosation of 2-cyanopropane derivatives under controlled conditions. Purity is assessed via melting point analysis, HPLC (≥99% purity threshold), and FTIR spectroscopy to confirm the absence of byproducts like azodicarbonamide . For reproducibility, document reaction parameters (temperature, solvent ratios) and validate with triplicate trials .

Q. How should researchers safely handle AIBN in experimental workflows due to its thermal instability?

- Methodological Answer : Store AIBN at 2–8°C in airtight, light-resistant containers. Use inert atmospheres (e.g., nitrogen) during reactions to prevent premature decomposition. Monitor thermal thresholds via differential scanning calorimetry (DSC), as AIBN decomposes exothermically at 60–80°C, releasing nitrogen gas . Implement fume hoods and explosion-proof equipment when scaling reactions .

Q. What spectroscopic techniques are optimal for confirming AIBN’s structural integrity post-synthesis?

- Methodological Answer : Combine H/C NMR (peaks at δ 1.3 ppm for methyl groups and δ 118 ppm for nitrile carbons) with mass spectrometry (m/z 164 for [M]). Cross-validate with elemental analysis (%C, %N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can kinetic parameters of AIBN’s thermal decomposition be accurately determined under varying experimental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with Kissinger or Flynn-Wall-Ozawa methods to calculate activation energy (). For solvent-mediated decomposition, vary polarity (e.g., toluene vs. DMSO) and track gas evolution via mass spectrometry. Report half-life () at 60°C as a benchmark .

Q. What strategies resolve contradictions in reported decomposition rates of AIBN across literature studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., impurity levels, heating rates). Replicate conflicting studies under standardized conditions, and perform meta-analysis using random-effects models to quantify heterogeneity . Publish negative results to address publication bias .

Q. How can computational modeling predict AIBN’s reactivity in novel polymer matrices?

- Methodological Answer : Apply density functional theory (DFT) to simulate bond dissociation energies (BDE) of the azo group. Validate with experimental DSC data to correlate predicted vs. observed decomposition onset temperatures. Use molecular dynamics (MD) to model diffusion rates in polymer blends .

Q. What experimental designs minimize side reactions when using AIBN as a radical initiator in crosslinking applications?

- Methodological Answer : Optimize initiator concentration (typically 0.1–2.0 wt%) via Design of Experiments (DoE) to balance crosslink density and side reactions. Monitor radical quenching using ESR spectroscopy and adjust reaction time/temperature to suppress recombination .

Data Analysis & Interpretation

Q. How should researchers statistically validate AIBN’s purity and decomposition efficiency in replicated experiments?

- Methodological Answer : Apply ANOVA to compare batch-to-batch purity (α=0.05). For decomposition efficiency, calculate coefficient of variation (CV) across triplicates and report confidence intervals (95% CI). Use Grubbs’ test to identify outliers in kinetic datasets .

Q. What metrics are critical when comparing AIBN’s performance against alternative initiators (e.g., benzoyl peroxide)?

- Methodological Answer : Tabulate half-life, gas yield (mL/g), and initiation efficiency () across temperatures. Use Arrhenius plots to compare and pre-exponential factors. Include cost-benefit analysis for academic vs. industrial scalability .

Tables for Key Parameters

| Parameter | Typical Range | Analytical Method | Reference |

|---|---|---|---|

| Decomposition Onset (°C) | 60–80 | DSC/TGA | |

| Solubility in Toluene (g/mL) | 0.15–0.20 | Gravimetric Analysis | |

| Activation Energy () | 120–140 kJ/mol | Kissinger Method |

Guidance for Contradictory Data

- Root-Cause Framework : When encountering conflicting results, prioritize variables such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.